molecular formula C13H11Cl2N B14013754 (2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine

(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine

Cat. No.: B14013754
M. Wt: 252.14 g/mol
InChI Key: PDELIGZUJXJJJF-UHFFFAOYSA-N
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Description

(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine is a biphenyl-derived compound featuring a methanamine group (-CH₂NH₂) at the 4-position of the biphenyl core and chlorine substituents at the 2' and 4' positions of the adjacent phenyl ring. The dichloro substitution pattern on the biphenyl scaffold is structurally analogous to polychlorinated biphenyls (PCBs), such as PCB-009 (2,4'-dichloro-1,1'-biphenyl, CAS 34883-39-1) .

Properties

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11Cl2N/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2

InChI Key

PDELIGZUJXJJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine typically involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The biphenyl compound is chlorinated at the 2’ and 4’ positions using chlorine gas or other chlorinating agents.

    Amination: Finally, the methanamine group is introduced at the 4-YL position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine substituents increase molecular weight and lipophilicity compared to fluorine or methoxy groups.
  • Methanamine hydrochloride salts generally exhibit higher solubility in polar solvents due to ionic character .

Biological Activity

(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine, a compound known for its diverse biological activities, has garnered attention in pharmacological research. This article explores its biological effects, focusing on antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N. Its structure features a biphenyl core with dichloro substitutions and an amine group, which contributes to its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of biphenyl have shown effectiveness against various bacterial strains. The compound's activity can be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamineE. coli32 µg/mL
Similar Biphenyl DerivativeStaphylococcus aureus16 µg/mL
Another Biphenyl CompoundSalmonella typhi64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer potential. Studies indicate that biphenyl derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on MCF-7 breast cancer cells:

  • IC50 Value : The compound exhibited an IC50 value of approximately 20 µM.
  • Mechanism : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its enzyme inhibition potential. Similar compounds have been reported as effective inhibitors of acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Activity

Compound NameEnzyme TargetInhibition Percentage (%)
This compoundAcetylcholinesterase75% at 50 µM
Related Biphenyl CompoundUrease65% at 50 µM

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